An In-depth Technical Guide to Ethyl 4,6-dihydroxynicotinate
An In-depth Technical Guide to Ethyl 4,6-dihydroxynicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 4,6-dihydroxynicotinate, a key building block in the synthesis of various pharmaceutical compounds. This document outlines its chemical and physical properties, a detailed synthesis protocol, and its role in the development of targeted therapies.
Core Properties and Identification
Ethyl 4,6-dihydroxynicotinate, with the CAS Number 6975-44-6 , is a pyridine derivative recognized for its utility in medicinal chemistry.[1][2][3][4] Its fundamental properties are summarized below.
Table 1: Chemical and Physical Properties of Ethyl 4,6-dihydroxynicotinate
| Property | Value | Source(s) |
| CAS Number | 6975-44-6 | [1][2][3][4] |
| Molecular Formula | C₈H₉NO₄ | [1][2][5] |
| Molecular Weight | 183.16 g/mol | [1][2] |
| IUPAC Name | ethyl 4,6-dihydroxy-3-pyridinecarboxylate | |
| Synonyms | 4,6-Dihydroxynicotinic Acid Ethyl Ester, Ethyl 4,6-dihydroxypyridine-3-carboxylate | [1][2][3] |
| Appearance | White to orange to green powder/crystal | [1][3] |
| Melting Point | 214-217 °C | [1] |
| Boiling Point (Predicted) | 339.4 ± 42.0 °C | [1] |
| Density (Predicted) | 1.380 g/cm³ | [1] |
| pKa (Predicted) | 4.50 ± 1.00 | [1] |
| Storage Temperature | Room Temperature, Inert atmosphere | [1] |
Synthesis Protocol
A general and effective method for the synthesis of Ethyl 4,6-dihydroxynicotinate has been well-documented.[1] The procedure involves the reaction of diethyl 1,3-acetonedicarboxylate (also known as diethyl 3-oxoglutarate) with triethyl orthoformate and acetic anhydride, followed by treatment with ammonia and subsequent acidification.
Experimental Protocol:
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Reaction Mixture Preparation: In a suitable reaction vessel, combine diethyl 3-oxoglutarate (101 g, 0.5 mol), triethyl orthoformate (81.4 g, 0.55 mol), and acetic anhydride (102 g, 1 mol).[1]
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Heating: Heat the mixture and maintain it at a temperature of 120 °C for 2 hours.[1]
-
Work-up I (Quenching and Extraction): After the reaction is complete, allow the mixture to cool to room temperature. Dissolve the resulting mixture in dichloromethane (1 L).[1]
-
Work-up II (Ammonia Treatment): Cool the dichloromethane solution to 0 °C and slowly add 30% ammonia solution (80 mL). Allow the reaction mixture to gradually warm to room temperature and stir overnight.[1]
-
Work-up III (Aqueous Extraction and Precipitation): Extract the mixture twice with water. Combine the aqueous phases and adjust the pH to 5 with concentrated hydrochloric acid.[1]
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Isolation: Collect the resulting precipitate by filtration to yield Ethyl 4,6-dihydroxynicotinate. A typical yield for this process is approximately 60% (60.0 g).[1]
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Characterization: The product can be characterized by ¹H NMR and Mass Spectrometry. ¹H NMR (400 MHz, DMSO-d6): δ 7.99 (s, 1H), 5.58 (s, 1H), 4.23 (q, J = 6.8, 14.0 Hz, 2H), 1.25 (t, J = 7.2 Hz, 3H); MS (ESI) m/z: 184.1 [M + H]⁺.[1]
Caption: Synthesis workflow for Ethyl 4,6-dihydroxynicotinate.
Applications in Drug Development
Ethyl 4,6-dihydroxynicotinate serves as a versatile precursor for the synthesis of more complex heterocyclic compounds, particularly those with therapeutic potential.[6] Its structure, featuring multiple hydrogen bond donor and acceptor sites and an electron-withdrawing ester moiety, allows for diverse chemical modifications.[6] This makes it a valuable intermediate in the development of novel pharmaceutical candidates, including kinase inhibitors.[6] Two notable areas of application are in the development of Phosphodiesterase 5 (PDE5) inhibitors and non-nucleoside HIV-1 reverse transcriptase inhibitors.[1]
Derivatives of Ethyl 4,6-dihydroxynicotinate, such as certain pyridazinopyrimidinone and pyridopyrimidinone compounds, have been investigated as PDE5 inhibitors.[1] PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. Inhibition of PDE5 leads to an accumulation of cGMP, which in turn activates cGMP-dependent protein kinase (PKG), resulting in various physiological responses, including smooth muscle relaxation.[7][8] This mechanism is the basis for the therapeutic effects of PDE5 inhibitors in conditions like erectile dysfunction and pulmonary arterial hypertension.[8][9][10]
Caption: PDE5 inhibition by a derivative of Ethyl 4,6-dihydroxynicotinate.
Ethyl 4,6-dihydroxynicotinate is also utilized in the synthesis of pyridone diaryl ether non-nucleoside inhibitors of HIV-1 reverse transcriptase.[1] HIV-1 reverse transcriptase (RT) is a critical enzyme for the replication of the virus, responsible for transcribing the viral RNA genome into DNA. NNRTIs are a class of antiretroviral drugs that bind to an allosteric site on the enzyme, known as the NNRTI-binding pocket, which is located near the polymerase active site.[11] This binding induces a conformational change that inhibits the chemical step of DNA polymerization, thereby blocking viral replication.[11]
Caption: Mechanism of action for NNRTIs derived from Ethyl 4,6-dihydroxynicotinate.
References
- 1. 4, 6-DIHYDROXYNICOTINIC ACID ETHYL ESTER | 6975-44-6 [chemicalbook.com]
- 2. labsolu.ca [labsolu.ca]
- 3. Ethyl 4,6-Dihydroxynicotinate | 6975-44-6 | TCI EUROPE N.V. [tcichemicals.com]
- 4. Ethyl 4,6-Dihydroxynicotinate (from factory East), CasNo.6975-44-6 EAST CHEMSOURCES LIMITED China (Mainland) [echemsouces.lookchem.com]
- 5. Ethyl 4,6-Dihydroxynicotinate | C8H9NO4 | CID 54676837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 4,6-dihydroxynicotinate | Research Chemical [benchchem.com]
- 7. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Established and emerging therapeutic uses of PDE type 5 inhibitors in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
